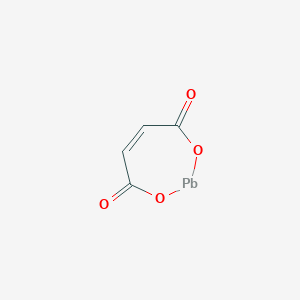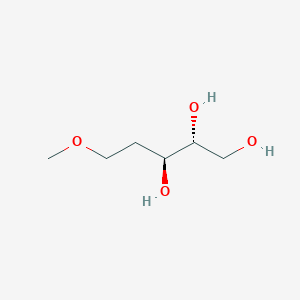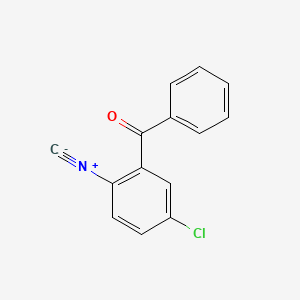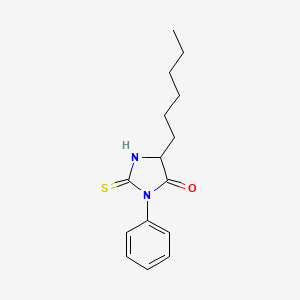![molecular formula C10H21N3 B13811668 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Methyl-3,9-diazabicyclo[331]nonan-3-yl)ethanamine is a bicyclic amine compound characterized by its unique structure, which includes a diazabicyclo[331]nonane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine typically involves the formation of the bicyclic core followed by the introduction of the ethanamine side chain. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo[3.3.1]nonane structure. This is followed by functionalization to introduce the ethanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine: A closely related compound with similar structural features.
9-Azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs: These compounds share the bicyclic core and have been studied for their biological activity.
Uniqueness
2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain.
Eigenschaften
Molekularformel |
C10H21N3 |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine |
InChI |
InChI=1S/C10H21N3/c1-12-9-3-2-4-10(12)8-13(7-9)6-5-11/h9-10H,2-8,11H2,1H3 |
InChI-Schlüssel |
LGDXJCRFLQAFDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCCC1CN(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
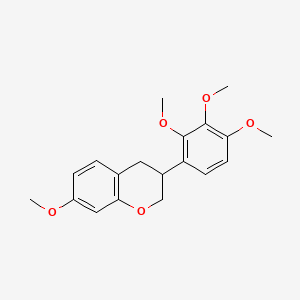

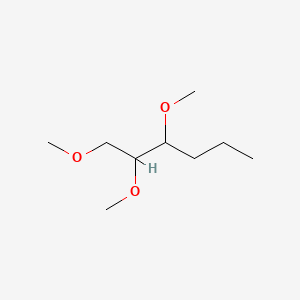
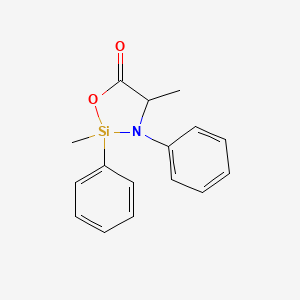
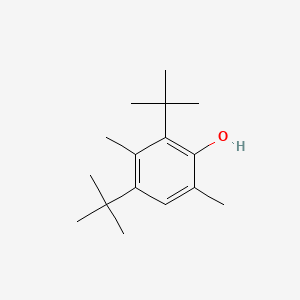

![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
